molecular formula C10H10O6 B3343335 3,4-Dimethoxyphthalic acid CAS No. 518-90-1

3,4-Dimethoxyphthalic acid

Cat. No. B3343335
CAS RN: 518-90-1
M. Wt: 226.18 g/mol
InChI Key: QSWJYWSRUJSAFH-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphthalic acid is an organic compound with the linear formula C10H10O6 . It has a molecular weight of 226.188 .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxyphthalic acid consists of a phthalic acid core with two methoxy groups attached at the 3rd and 4th carbon positions .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphthalic acid has a molecular weight of 226.188 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

While specific safety and hazard information for 3,4-Dimethoxyphthalic acid is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

3,4-dimethoxyphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWJYWSRUJSAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199739
Record name 3,4-Dimethoxyphthalic acid
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Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033842
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Product Name

3,4-Dimethoxyphthalic acid

CAS RN

518-90-1
Record name Hemipic acid
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Record name 3,4-Dimethoxyphthalic acid
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Record name 3,4-dimethoxyphthalic acid
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Record name HEMIPIC ACID
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Record name 3,4-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033842
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name 3,4-Dimethoxy-1,2-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of hemipinic acid in lignin research?

A: Hemipinic acid serves as a key marker compound in lignin degradation studies. When lignin, a complex polymer found in plant cell walls, undergoes oxidative degradation, hemipinic acid is often produced. By analyzing the presence and quantity of hemipinic acid, researchers can gain insights into the structure of lignin and the effectiveness of different degradation processes. For instance, researchers found that kraft and soda/AQ/MeOH residual lignins yielded higher amounts of iso-hemipinic acid, while sulfite and ASAM residual lignin produced more meta-hemipinic acid. [] This suggests process-specific degradation patterns.

Q2: How is the presence of hemipinic acid utilized to understand lignin structure?

A: The ratio of different hemipinic acid isomers, like iso-hemipinic acid and meta-hemipinic acid, provides valuable information about the degree of condensation in lignin. Specifically, the ratio between aromatic carboxylic acids derived from condensed and non-condensed lignin structures serves as an indicator. [] Researchers observed that ASAM residual lignin exhibited particularly high S/G ratios and degrees of polymerization, highlighting its unique characteristics. []

Q3: Can you elaborate on the role of potassium permanganate oxidation in lignin analysis?

A: Potassium permanganate oxidation is a crucial step in characterizing residual lignins. This process breaks down the lignin structure, yielding various aromatic carboxylic acids, including hemipinic acid. Following methylation with diazomethane, these acids can be identified and quantified using GC/MS techniques. [] This analytical approach enables researchers to decipher the structural complexities of lignin and understand its composition.

Q4: Has hemipinic acid been found in other natural sources besides lignin?

A: Yes, hemipinic acid is not exclusive to lignin degradation. It has been identified as a product in the oxidative degradation of other natural compounds. For example, oxidation of the trimethyl ether of plicatic acid, a polyoxyphenol found in western red cedar heartwood, with alkaline permanganate yielded hemipinic acid along with other compounds. [] This finding underscores the significance of hemipinic acid as a common product in the breakdown of specific aromatic structures in nature.

Q5: What is the structural formula and molecular weight of hemipinic acid?

A5: Hemipinic acid (3,4-Dimethoxyphthalic acid) has the molecular formula C10H10O6 and a molecular weight of 226.19 g/mol.

Q6: Are there any challenges associated with quantifying hemipinic acid in complex mixtures?

A: Yes, quantifying hemipinic acid, especially in samples containing high protein content, can be challenging. The presence of proteins can interfere with the degradation process and lead to artificially elevated yields of anisic acid, impacting the accurate quantification of hemipinic acid. []

Q7: Can you provide an example of a specific synthetic route for deuterated hemipinic acid?

A: While the provided research doesn't directly synthesize deuterated hemipinic acid, it describes the synthesis of deuterated vanillin derivatives, which are then converted to coniferyl alcohols and subsequently, lignin. [] This process involves treating 6-bromovanillin dimethyl acetal with butyllithium and then quenching the reaction with deuterium oxide (D2O). This results in the incorporation of deuterium at specific positions in the vanillin molecule.

Q8: How does the study of deuterated coniferyl alcohol relate to hemipinic acid research?

A: By utilizing deuterated coniferyl alcohol in lignin synthesis, researchers can track the fate of specific hydrogen atoms during the enzymatic polymerization process. The observation that the 6-deuterated unit lost 8% deuterium and the 2-deuterated unit lost 4% during lignin formation aligns with the ratio of meta-hemipinic acid and hemipinic acid found as degradation products. [] This correlation provides evidence supporting the proposed mechanisms of lignin biosynthesis and degradation.

Q9: Are there any unusual chemical reactions associated with derivatives of hemipinic acid?

A: Yes, the research highlights an interesting observation regarding azido-meta-hemipinic acid. This compound, when reacted with N-hydroxy succinimide (NHS) and dicyclohexylcarbodiimide (DCC), forms a tri-NHS adduct of the O-acylisourea intermediate. [] This unusual reactivity raises questions about the behavior of azido-meta-hemipinic acid in DCC-catalyzed reactions.

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